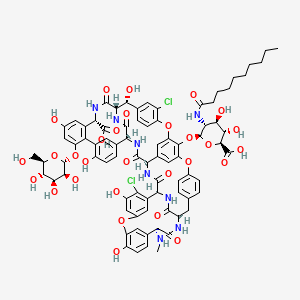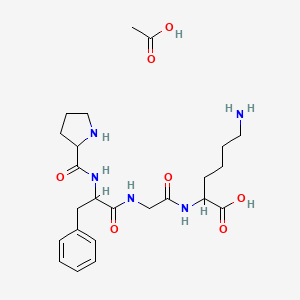
Acetic acid--prolylphenylalanylglycyllysine (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid is a product of the oxidation of ethanol and of the destructive distillation of wood . It’s used locally, occasionally internally, as a counterirritant and also as a reagent . Prolylphenylalanylglycyllysine seems to be a peptide composed of the amino acids proline, phenylalanine, glycine, and lysine. Peptides are short chains of amino acid monomers linked by peptide (amide) bonds.
Synthesis Analysis
Acetic acid can be manufactured by a process developed by the chemical company Monsanto in the 1960s; it involves a rhodium-iodine catalyzed carbonylation of methanol (methyl alcohol) . The synthesis of peptides like prolylphenylalanylglycyllysine typically involves the formation of peptide bonds between the constituent amino acids, a process that can be catalyzed by enzymes or performed chemically in the lab .Molecular Structure Analysis
Acetic acid has the molecular formula C2H4O2 . Each of the amino acids in the peptide has its own unique structure, with a central carbon atom bonded to an amino group, a carboxylic acid group, a hydrogen atom, and a unique side chain .Chemical Reactions Analysis
Acetic acid can undergo a variety of reactions, including esterification reactions with alcohols . Amino acids can react with each other to form peptides via the formation of peptide bonds .Physical And Chemical Properties Analysis
Pure acetic acid, often called glacial acetic acid, is a corrosive, colorless liquid with a boiling point of 117.9 °C (244.2 °F) and a melting point of 16.6 °C (61.9 °F). It is completely miscible with water .特性
CAS番号 |
104180-29-2 |
|---|---|
分子式 |
C24H37N5O7 |
分子量 |
507.588 |
IUPAC名 |
acetic acid;6-amino-2-[[2-[[3-phenyl-2-(pyrrolidine-2-carbonylamino)propanoyl]amino]acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C22H33N5O5.C2H4O2/c23-11-5-4-9-17(22(31)32)26-19(28)14-25-20(29)18(13-15-7-2-1-3-8-15)27-21(30)16-10-6-12-24-16;1-2(3)4/h1-3,7-8,16-18,24H,4-6,9-14,23H2,(H,25,29)(H,26,28)(H,27,30)(H,31,32);1H3,(H,3,4) |
InChIキー |
CNOCCUPPTCYBQC-UHFFFAOYSA-N |
SMILES |
CC(=O)O.C1CC(NC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(CCCCN)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethanone, 1-[1-(3,4,5,6-tetrahydro-2-pyridinyl)cyclopropyl]- (9CI)](/img/no-structure.png)
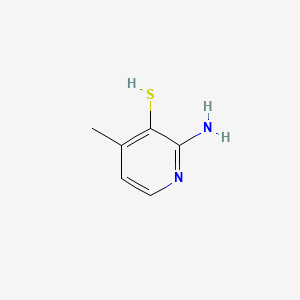
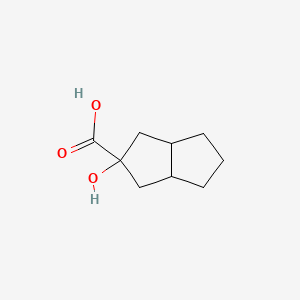

![5-{(Z)-[4-(Carbamimidoylsulfamoyl)phenyl]diazenyl}-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B563956.png)
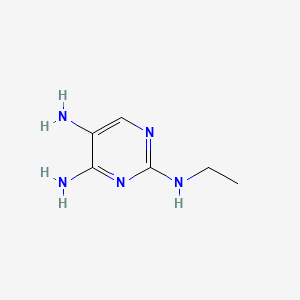

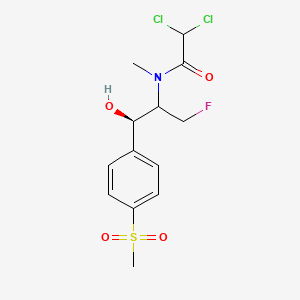
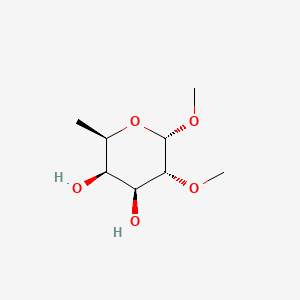
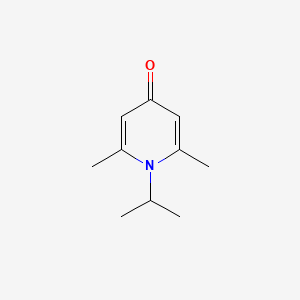
![[3-[3-(aziridin-1-yl)butylcarbamoyloxy]oxiran-2-yl] N-[3-(aziridin-1-yl)butyl]carbamate;oxolane](/img/structure/B563969.png)

